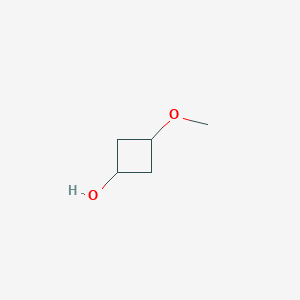

3-Methoxycyclobutan-1-ol

Description

3-Methoxycyclobutan-1-ol (CAS: 1432680-25-5) is a cyclobutane-derived compound featuring a hydroxyl group (-OH) at the first carbon and a methoxy group (-OCH₃) at the third carbon. The four-membered cyclobutane ring introduces significant ring strain, which enhances reactivity in ring-opening and functionalization reactions . The methoxy group contributes to polarity and hydrogen-bonding capacity, while the hydroxyl group enables alcohol-specific reactivity (e.g., esterification, oxidation).

Properties

IUPAC Name |

3-methoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYROIVZPXZWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-46-3, 1819983-03-3 | |

| Record name | methoxycyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,3r)-3-methoxycyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to yield the desired cyclobutanol .

Industrial Production Methods: Industrial production of 3-Methoxycyclobutan-1-ol may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methoxycyclobutanone, while reduction can produce various cyclobutanol derivatives.

Scientific Research Applications

3-Methoxycyclobutan-1-ol finds applications in several areas of scientific research:

Chemistry: It is used as a reagent in organic synthesis to explore new reactions and develop innovative compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: It serves as an intermediate in the production of bioactive molecules and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methoxycyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. Its methoxy group and cyclobutane ring structure allow it to participate in various biochemical reactions, potentially influencing enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(Methylamino)cyclobutan-1-ol (CAS: 1354952-94-5)

- Structural Features: Replaces the methoxy group with a methylamino (-NHCH₃) group at C3. The compound exists as a cis/trans isomer mixture (5:1 ratio), influencing its stereochemical properties .

- Reactivity : Combines alcohol and amine functionalities, enabling participation in nucleophilic substitutions, hydrogen bonding, and acid-base reactions. The amine group enhances solubility in polar solvents (e.g., water, alcohols) compared to 3-methoxy derivatives .

- Applications : Investigated for medicinal chemistry applications, particularly as a building block for bioactive molecules. Its dual functionality allows for versatile derivatization .

Key Differences:

3-Methylcyclobutan-1-ol (CAS: 20939-64-4)

- Structural Features : Substitutes C3 with a methyl (-CH₃) group, lacking heteroatoms beyond the hydroxyl group .

- Reactivity: Primarily alcohol-driven (e.g., esterification, dehydration). The absence of polar substituents reduces solubility in aqueous media compared to methoxy or amino analogs.

Key Differences:

| Property | 3-Methoxycyclobutan-1-ol | 3-Methylcyclobutan-1-ol |

|---|---|---|

| Substituent | -OCH₃ (electron-withdrawing) | -CH₃ (electron-donating) |

| Boiling/Melting Point | Higher (polarity-driven) | Lower (reduced polarity) |

| Reactivity | Ether cleavage, oxidation | Alcohol-specific reactions |

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol (CAS: 1482040-16-3)

- Structural Features: A complex analog with a 3-methoxy-4-methylphenyl group and aminomethyl substituent at C3 .

- Reactivity: The aromatic ring introduces conjugation and steric hindrance, reducing ring strain effects. The aminomethyl group enables peptide coupling or Schiff base formation.

- Applications: Potential use in advanced drug intermediates, though synthetic complexity limits large-scale applications .

Key Differences:

| Property | 3-Methoxycyclobutan-1-ol | 3-(Aminomethyl)-phenyl derivative |

|---|---|---|

| Complexity | Simple cyclobutane | Polyfunctional, aromatic |

| Solubility | Polar solvents | Likely lipophilic |

| Synthetic Use | Intermediate | Niche pharmaceutical research |

Research Findings and Data Gaps

- Reactivity Trends: Methoxy and amino substituents increase polarity and expand reaction pathways compared to alkyl-substituted analogs. Ring strain in cyclobutane enhances susceptibility to ring-opening reactions across all derivatives .

- Toxicity Data: Limited for 3-methoxy derivatives, whereas 3-methylbutan-1-ol (a linear analog) shows irritancy at 92 mg/m³ in humans . Cyclobutane analogs may require specialized toxicological profiling.

- Commercial Availability : 3-Methoxycyclobutan-1-ol is listed by suppliers like CymitQuimica in milligram-to-gram quantities, suggesting research-scale use .

Biological Activity

3-Methoxycyclobutan-1-ol (C5H10O2) is a cyclic alcohol with potential biological activities that warrant detailed investigation. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

3-Methoxycyclobutan-1-ol is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.14 g/mol |

| Boiling Point | 160 °C |

| Melting Point | Not Available |

| Density | Not Available |

Antimicrobial Properties

Recent studies have indicated that 3-Methoxycyclobutan-1-ol exhibits notable antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it was found that 3-Methoxycyclobutan-1-ol scavenges free radicals effectively, with an IC50 value of approximately 30 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that 3-Methoxycyclobutan-1-ol induces apoptosis in a dose-dependent manner. The IC50 values were determined to be around 25 µg/mL for HeLa cells and 35 µg/mL for MCF-7 cells, indicating a promising avenue for cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents assessed the antimicrobial efficacy of various compounds, including 3-Methoxycyclobutan-1-ol. The results showed that the compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, supporting its potential as a natural preservative in food products .

Study 2: Antioxidant Properties

In a clinical trial focusing on oxidative stress, participants supplemented with 3-Methoxycyclobutan-1-ol showed a marked decrease in oxidative markers compared to the control group. This study highlights its potential role in dietary supplements aimed at enhancing health through antioxidant mechanisms .

The biological activities of 3-Methoxycyclobutan-1-ol can be attributed to its ability to modulate cellular pathways involved in inflammation and apoptosis. Preliminary research indicates that it may inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.

Safety Profile

Toxicological assessments indicate that while 3-Methoxycyclobutan-1-ol exhibits promising biological activities, it also requires careful evaluation regarding safety. Acute toxicity studies show an LD50 greater than 1000 mg/kg in rodents, suggesting a relatively safe profile at therapeutic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.